molecular formula C11H7F2NO2 B2875591 3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866150-58-5

3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B2875591
CAS No.: 866150-58-5
M. Wt: 223.179
InChI Key: IAQDYNPTIALTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Difluorophenyl)-3-azabicyclo[310]hexane-2,4-dione is a bicyclic compound featuring a difluorophenyl group and an azabicyclohexane core

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and azabicyclohexane core play crucial roles in binding to these targets and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering signal transduction pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where fluorinated compounds often exhibit enhanced biological activity and stability.

Properties

IUPAC Name

3-(3,5-difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2/c12-5-1-6(13)3-7(2-5)14-10(15)8-4-9(8)11(14)16/h1-3,8-9H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQDYNPTIALTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)N(C2=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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